N-(heptadecanoyl)-sphinganine
Overview
Description
Scientific Research Applications
N-(heptadecanoyl)-sphinganine has numerous scientific research applications, including:
Mechanism of Action
Target of Action
N-(heptadecanoyl)-sphinganine, also known as C17-Ceramide, is a long-chain saturated fatty acyl-CoA . It is primarily involved in lipid metabolism and is a substrate of acyl-CoA dehydrogenase within the mitochondria and of carnitine O-palmitoyltransferase within the cytoplasm .
Mode of Action
It is known to interact with its targets, acyl-coa dehydrogenase and carnitine o-palmitoyltransferase, to facilitate lipid metabolism . It is also an inhibitor of general acyl-coenzyme A dehydrogenase .
Biochemical Pathways
This compound plays a crucial role in the sphingolipid ceramide pathway . It is used as an intermediate in this pathway, which is essential for the synthesis of complex sphingolipids. These sphingolipids are vital components of cell membranes and have roles in cell signaling processes.
Result of Action
The action of this compound results in the production of complex sphingolipids, which are essential components of cell membranes and play a role in cell signaling . Its inhibition of general acyl-coenzyme A dehydrogenase can affect fatty acid oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(heptadecanoyl)-sphinganine can be synthesized through the acylation of sphinganine with heptadecanoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphinganine and the fatty acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale lipid extraction and purification processes. Automated liquid handling platforms, such as the Agilent Bravo Automated Liquid Handling Platform, are used to facilitate the extraction and purification of lipids from biological samples .
Chemical Reactions Analysis
Types of Reactions
N-(heptadecanoyl)-sphinganine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized ceramides, which have different biological activities.
Reduction: Reduction reactions can convert ceramides into dihydroceramides.
Substitution: Substitution reactions can modify the head group of the ceramide, altering its biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized ceramides, dihydroceramides, and various substituted ceramides, each with distinct biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(heptadecanoyl)-sphinganine include:
N-heptadecanoyl ceramide trihexoside: Another ceramide with a similar structure but different biological activities.
N-heptadecanoyl-D-erythro-sphingosine: A ceramide with a different sphingosine base.
Uniqueness
This compound is unique due to its specific fatty acid chain length (heptadecanoic acid) and its role in regulating cellular processes such as apoptosis and senescence. Its specific structure allows it to interact with particular molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]heptadecanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H71NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32H2,1-2H3,(H,36,39)/t33-,34+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDZZVCCCYWHDN-SZAHLOSFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H71NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.